molecular formula C10H8BrN B14019907 3-Bromo-5-cyclopropylbenzonitrile

3-Bromo-5-cyclopropylbenzonitrile

Cat. No.: B14019907
M. Wt: 222.08 g/mol
InChI Key: DIGVXCGIGJPROH-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is characterized by a bromine atom attached to the benzene ring, a cyclopropyl group, and a nitrile group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-cyclopropylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 5-cyclopropylbenzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents (e.g., Grignard reagents) in anhydrous conditions.

    Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Various substituted benzonitriles.

    Coupling: Biaryl compounds.

    Reduction: Cyclopropylbenzylamine.

Scientific Research Applications

3-Bromo-5-cyclopropylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-hydroxybenzonitrile
  • 3-Bromo-5-formylbenzonitrile
  • 3-Bromo-5-methylbenzonitrile

Comparison

3-Bromo-5-cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs .

Properties

IUPAC Name

3-bromo-5-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-10-4-7(6-12)3-9(5-10)8-1-2-8/h3-5,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVXCGIGJPROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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